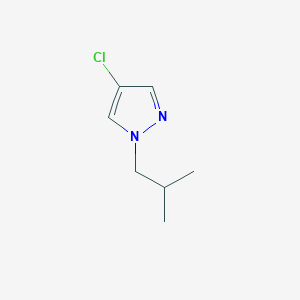

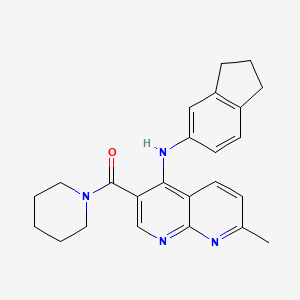

3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether” is a compound that contains a 1,2,3-thiadiazole ring . Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . These compounds have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Synthesis Analysis

The synthesis of 1,2,3-thiadiazole derivatives involves the reaction of semi/thio carbazides and sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature . Acetic acid is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Applications De Recherche Scientifique

Structural Analysis and Molecular Properties

- Crystal and Molecular Structure: Kerru et al. (2019) reported the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, characterized by various spectroscopic techniques and X-ray diffraction. The study found a correlation between observed and theoretical vibrational frequencies and noted potential applications as Nonlinear Optical (NLO) materials due to significant hyperpolarizability (Kerru et al., 2019).

Corrosion Inhibition

- Corrosion Inhibition of Metals: Research by Kaya et al. (2016) utilized density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of thiadiazole derivatives on iron metal. The study correlated quantum chemical parameters with experimental inhibition efficiency results (Kaya et al., 2016).

- Inhibition Properties in HCl Solution: Bentiss et al. (2007) investigated new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in 1 M HCl using AC impedance technique, revealing correlations between inhibition efficiencies and quantum chemical parameters (Bentiss et al., 2007).

Photovoltaics and Luminescent Materials

- Bulk Heterojunction Solar Cells: Zhou et al. (2010) conducted a study on donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole for bulk heterojunction solar cells, analyzing the effect of positioning alkyl chains on polymer properties (Zhou et al., 2010).

- Molecular Aggregation and Luminescence: Matwijczuk et al. (2016) presented a spectroscopic study of thiadiazole derivatives in organic solvents, showing association of fluorescence effects with aggregation processes and the influence of the substituent group structure on molecule aggregation interactions (Matwijczuk et al., 2016).

Chemical Synthesis and Reactions

- Synthesis of Thiadiazole Derivatives: Azeez and Hamad (2017) detailed the synthesis of new aromatic Schiff bases containing 1,3,4-thiadiazole units, emphasizing their structural confirmation through various spectroscopic techniques (Azeez & Hamad, 2017).

- Antiviral Activity and Synthesis: Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives from 4-chlorobenzoic acid, finding that some compounds possessed anti-tobacco mosaic virus activity (Chen et al., 2010).

Spectroscopic and Tautomerism Studies

- Keto/Enol Equilibrium Studies: Matwijczuk et al. (2017) characterized novel 1,3,4-thiadiazole-derived compounds, revealing solvent-induced keto/enol tautomerism which was dependent on solvent and temperature (Matwijczuk et al., 2017).

Mécanisme D'action

Target of action

Similar compounds such as thidiazuron (tdz) are known to inhibit cytokinin oxidase/dehydrogenase (ckx), an enzyme catalyzing the degradation of cytokinins .

Mode of action

It can be inferred from related compounds that it may inhibit the activity of its target enzyme, thereby increasing the lifetime of cytokinins and their effects in plants .

Biochemical pathways

Related compounds like tdz affect the cytokinin pathway by inhibiting the degradation of cytokinins, thus regulating a wide range of essential processes in plants .

Result of action

Related compounds like tdz increase the lifetime of cytokinins and their effects in plants .

Propriétés

IUPAC Name |

5-(3,4-dichlorophenoxy)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2OS/c9-6-2-1-5(3-7(6)10)13-8-4-11-12-14-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNVNKJBINRQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CN=NS2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2976749.png)

![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)

![5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2976755.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2976761.png)